2-Chloro-7-methoxy-3-phenylquinoline
Overview
Description
2-Chloro-7-methoxy-3-phenylquinoline is a heterocyclic aromatic organic compound. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core substituted with a chlorine atom at the second position, a methoxy group at the seventh position, and a phenyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methoxy-3-phenylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and a suitable aldehyde.
Formation of Intermediate: The aniline undergoes a Michael addition to propenal, followed by electrophilic aromatic substitution.
Cyclization: The intermediate undergoes cyclization, dehydration, and oxidation to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methoxy-3-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at different positions on the quinoline ring .
Scientific Research Applications
2-Chloro-7-methoxy-3-phenylquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-7-methoxy-3-phenylquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Lacks the methoxy and phenyl groups, resulting in different chemical and biological properties.
7-Methoxyquinoline: Lacks the chlorine and phenyl groups, affecting its reactivity and applications.
3-Phenylquinoline: Lacks the chlorine and methoxy groups, leading to variations in its chemical behavior
Uniqueness
2-Chloro-7-methoxy-3-phenylquinoline is unique due to the specific combination of substituents on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-7-methoxy-3-phenylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-19-13-8-7-12-9-14(11-5-3-2-4-6-11)16(17)18-15(12)10-13/h2-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUOBDNTWOCUFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60526958 | |
Record name | 2-Chloro-7-methoxy-3-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60526958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85274-56-2 | |
Record name | 2-Chloro-7-methoxy-3-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60526958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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